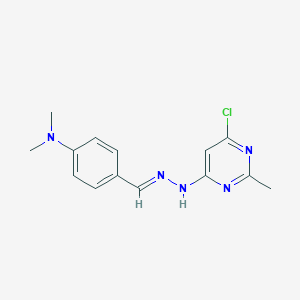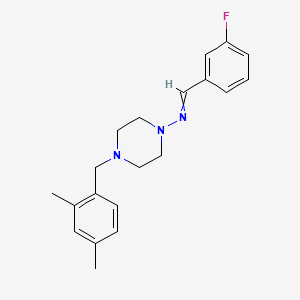
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine, also known as DFMO, is a chemical compound that has been widely studied for its potential use in cancer treatment. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a key role in the synthesis of polyamines, essential compounds for cell growth and proliferation. Inhibition of ODC by DFMO has been shown to have anti-tumor effects in various types of cancer, making it a promising candidate for further research.
Mecanismo De Acción
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine inhibits the enzyme ODC, which is involved in the synthesis of polyamines. Polyamines are essential compounds for cell growth and proliferation, and their overproduction has been linked to the development of cancer. Inhibition of ODC by 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine leads to a decrease in polyamine synthesis, which in turn leads to a decrease in cell growth and proliferation.
Biochemical and physiological effects:
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor effects, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been shown to have anti-inflammatory effects, as well as effects on the immune system. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in the treatment of other diseases, such as parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine also has some limitations. It can be toxic at high doses, and its effects can be variable depending on the type of cancer being studied.
Direcciones Futuras
There are several areas of future research for 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine. One area is the development of new formulations of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine that can improve its efficacy and reduce its toxicity. Another area is the investigation of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine in combination with other drugs, such as immunotherapeutic agents, to enhance its anti-tumor effects. Finally, there is a need for further research to better understand the mechanisms of action of 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine and its effects on different types of cancer.
Métodos De Síntesis
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine can be synthesized using various methods, including the reaction of 2,4-dimethylbenzylamine with 3-fluorobenzaldehyde in the presence of piperazine and a suitable solvent. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including colorectal, breast, and prostate cancer. 4-(2,4-dimethylbenzyl)-N-(3-fluorobenzylidene)-1-piperazinamine has also been investigated for its potential use in combination with other drugs, such as chemotherapeutic agents, to enhance their anti-tumor effects.
Propiedades
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(3-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIAFOXRNYOJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5790235.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
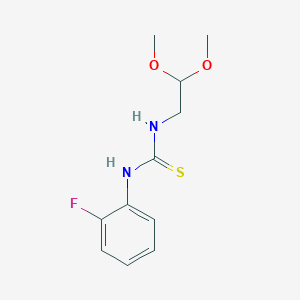

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)


![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
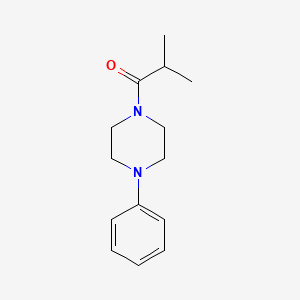
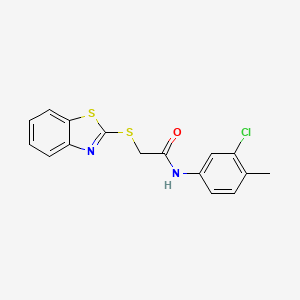
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)
